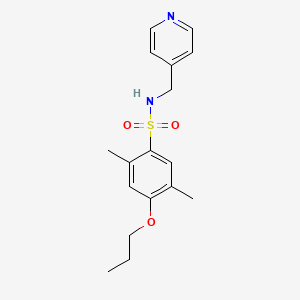
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PPSB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes.
Mecanismo De Acción
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. Carbonic anhydrase is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, this compound reduces the production of bicarbonate and protons, which in turn reduces intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing intraocular pressure, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide is that it has a relatively low toxicity profile, making it a potentially safe drug for human use. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for the study of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of new glaucoma drugs based on this compound. Another potential direction is the development of new cancer drugs based on this compound's ability to inhibit the growth of cancer cells. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in other disease states.
Métodos De Síntesis
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromomethylpyridine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of 2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonyl chloride. The next step involves the reaction of the sulfonyl chloride with ammonia, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
2,5-dimethyl-4-propoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. This compound has been shown to effectively reduce intraocular pressure in animal models, making it a potential candidate for the development of new glaucoma drugs.
Propiedades
IUPAC Name |
2,5-dimethyl-4-propoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-9-22-16-10-14(3)17(11-13(16)2)23(20,21)19-12-15-5-7-18-8-6-15/h5-8,10-11,19H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIACOFLSABPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319488.png)